[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
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Overview
Description
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring, an amino acid derivative, and a tert-butyl ester group, making it a versatile molecule for synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the cyclohexyl intermediate: This step involves the preparation of a cyclohexyl derivative through a series of reactions such as hydrogenation or Grignard reactions.
Introduction of the amino acid moiety: The amino acid derivative is introduced via peptide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, often using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its peptide-like structure. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications as a drug precursor or intermediate. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties imparted by its unique structure.
Mechanism of Action
The mechanism by which [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecule. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
- [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid ethyl ester
- [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid methyl ester
Uniqueness
Compared to similar compounds, [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the cyclohexyl ring imparts rigidity to the molecule, affecting its interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-6-19(15(21)22-16(3,4)5)13-9-7-12(8-10-13)18-14(20)11(2)17/h11-13H,6-10,17H2,1-5H3,(H,18,20)/t11-,12?,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBDPKZEEHABGV-HIFPTAJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)C(C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCC(CC1)NC(=O)[C@H](C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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